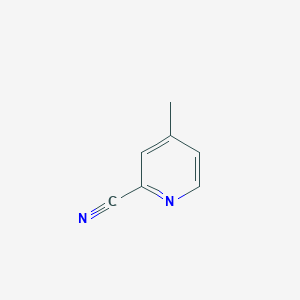

2-Cyano-4-methylpyridine

Overview

Description

2-Cyano-4-methylpyridine is an organic compound with the molecular formula C7H6N2. It is a derivative of pyridine, characterized by the presence of a cyano group (-CN) at the second position and a methyl group (-CH3) at the fourth position on the pyridine ring. This compound is known for its applications in various chemical processes and is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Cyano-4-methylpyridine can be synthesized through several methods. One common method involves the reaction of 4-picoline-N-oxide with dimethyl sulfate. The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like acetonitrile .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process involves the careful control of temperature, pressure, and the concentration of reactants to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-Cyano-4-methylpyridine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the cyano group is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction Reactions: Reduction of the cyano group can lead to the formation of amines.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium cyanide are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products: The major products formed from these reactions include substituted pyridines, amines, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Applications

Synthesis of Active Pharmaceutical Ingredients (APIs)

2-Cyano-4-methylpyridine is primarily utilized in the synthesis of various APIs. It serves as a crucial intermediate in the development of drugs targeting inflammatory diseases and cancers. For instance, derivatives of this compound have been explored for their potential as selective inhibitors in therapeutic pathways related to tyrosine kinases, which are essential in cell signaling and proliferation .

Case Study: GLPG3667

A notable application includes its role in the development of GLPG3667, a selective TYK2 inhibitor currently undergoing clinical trials for conditions like psoriasis and systemic lupus erythematosus. The compound's structure allows for modifications that enhance selectivity and efficacy against specific targets within the JAK/STAT signaling pathway .

Agricultural Chemicals

Development of Pesticides and Herbicides

In agricultural chemistry, this compound contributes to the formulation of various pesticides and herbicides. Its effectiveness as an agrochemical is linked to its ability to interact with biological systems of pests while being less harmful to crops .

Organic Synthesis

Building Block for Complex Molecules

As a versatile building block in organic synthesis, this compound enables chemists to construct complex molecular architectures efficiently. It is often involved in reactions that lead to the formation of other functionalized pyridine derivatives, which are critical in medicinal chemistry and materials science .

Material Science

Novel Materials Development

Research has shown that this compound can be employed in the creation of novel materials, including polymers and coatings with enhanced properties. For instance, it has been investigated for its role in synthesizing organic nonlinear optical (NLO) single crystals through slow solvent evaporation methods, demonstrating potential applications in photonic devices .

Catalysis Research

Catalyst Development

The compound is also significant in catalysis research, where it aids in developing more effective catalysts for various chemical reactions. Studies have indicated that its derivatives can enhance reaction efficiencies by serving as ligands or catalytic intermediates .

Mechanism of Action

The mechanism of action of 2-Cyano-4-methylpyridine involves its interaction with specific molecular targets and pathways. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the pyridine ring. This can lead to various chemical transformations and interactions with biological molecules, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

- 2-Cyano-5-methylpyridine

- 4-Methyl-2-pyridinecarbonitrile

- 4-Methyl-2-cyanopyridine

- 2-Cyano-4-picoline

Comparison: 2-Cyano-4-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and applications based on the position of the cyano and methyl groups on the pyridine ring .

Biological Activity

2-Cyano-4-methylpyridine (C7H6N2) is a pyridine derivative that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores the compound's biological activity, synthesis methods, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound features a cyano group at the second position and a methyl group at the fourth position on the pyridine ring. It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals, making it a compound of interest in both chemical and biological research.

The biological activity of this compound is primarily linked to its interactions with various biomolecules. It is known to participate in the Suzuki–Miyaura cross-coupling reaction, which is essential for forming carbon-carbon bonds in organic synthesis. This reaction's mild conditions and functional group tolerance make it a valuable tool in drug development.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Anticancer Activity : Studies have shown that pyridine derivatives, including this compound, can act as anticancer agents. For example, related compounds have demonstrated cytotoxic effects against various cancer cell lines such as HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cells .

- Enzyme Inhibition : Pyridine derivatives are known to act on several therapeutic targets, including carbonic anhydrase and kinases associated with cancer progression. This suggests that this compound may also inhibit specific enzymes involved in tumor growth .

Case Studies

1. Cytotoxicity Assessment

In a study assessing the cytotoxicity of various pyridine derivatives, including those related to this compound, significant activity was observed against cancer cell lines. The results indicated that certain synthesized compounds displayed moderate to strong cytotoxic effects, highlighting their potential as anticancer agents .

Table 1: Cytotoxic Activity of Pyridine Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Activity Level |

|---|---|---|---|

| Compound A | HepG2 | 15 | Moderate |

| Compound B | MCF-7 | 10 | Strong |

| This compound | Caco2 | Not specified | Potential candidate |

2. Synthesis and Biological Evaluation

A recent study synthesized new pyridine derivatives using this compound as a starting material. These derivatives were tested for their biological activities, revealing promising results in inhibiting cancer cell proliferation .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Ammoxidation of 2,4-lutidine : This method yields equal amounts of this compound and its isomer, demonstrating the versatility of the reaction conditions used.

- Reactions with Dimethyl Sulfate : Another common synthetic route involves reacting 4-picoline-N-oxide with dimethyl sulfate under basic conditions, producing high yields of the desired compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-cyano-4-methylpyridine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution or cyanation reactions. For example, substituting a halogen atom at the 2-position of 4-methylpyridine with a cyanide group (e.g., using CuCN or NaCN under reflux conditions) is a common approach. Reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst choice (e.g., Pd catalysts for cross-coupling) critically affect yield. Comparative studies suggest that Pd-catalyzed cyanation achieves higher regioselectivity (~75% yield) compared to traditional methods (~50%) .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodological Answer :

- 1H NMR : The methyl group at the 4-position appears as a singlet (~δ 2.4 ppm). The pyridine ring protons show splitting patterns consistent with substitution (e.g., H-3 and H-5 as doublets near δ 8.0–8.5 ppm).

- 13C NMR : The cyano carbon resonates at ~δ 115–120 ppm, distinct from carbonyl or aromatic carbons.

- IR : A sharp peak at ~2230 cm⁻¹ confirms the C≡N stretch.

- MS : The molecular ion peak (m/z = 118) and fragmentation patterns (e.g., loss of CN•) validate the structure .

Q. What safety precautions are essential when handling this compound in the lab?

- Methodological Answer : Due to the toxicity of cyanide-containing compounds, use fume hoods, nitrile gloves, and protective eyewear. Avoid inhalation or skin contact. In case of exposure, follow protocols for cyanide poisoning: rinse eyes/skin with water for 15 minutes and seek immediate medical attention. Store in airtight containers away from acids to prevent HCN generation .

Advanced Research Questions

Q. How do electronic effects of the cyano and methyl groups influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing cyano group at the 2-position deactivates the pyridine ring, reducing nucleophilic substitution rates at adjacent positions. Conversely, the methyl group at the 4-position exerts a weak electron-donating effect, stabilizing intermediates in Suzuki-Miyaura couplings. Density Functional Theory (DFT) studies can model charge distribution to predict regioselectivity in reactions like halogenation or nitration .

Q. What strategies resolve contradictions in reported yields for palladium-catalyzed functionalization of this compound?

- Methodological Answer : Discrepancies in yields (e.g., 60–85% in Pd-catalyzed couplings) may arise from ligand choice (e.g., XPhos vs. SPhos), base (K2CO3 vs. Cs2CO3), or trace moisture. Systematic optimization via Design of Experiments (DoE) can identify critical factors. For instance, anhydrous conditions and ligand-to-Pd ratios >2:1 improve reproducibility .

Q. How can computational chemistry predict the tautomeric behavior of this compound derivatives in aqueous media?

- Methodological Answer : Molecular dynamics simulations using software like Gaussian or ORCA can model tautomeric equilibria. Solvent models (e.g., PCM for water) reveal that the cyano group stabilizes the keto tautomer, while the methyl group minimizes steric strain in the enol form. Experimental validation via UV-Vis spectroscopy (λmax shifts) confirms computational predictions .

Q. What are the challenges in scaling up this compound synthesis from milligram to gram quantities?

- Methodological Answer : Scaling introduces issues like exothermicity control (use jacketed reactors), byproduct accumulation (e.g., dimerization via cyano group coupling), and purification (chromatography vs. recrystallization). Process Analytical Technology (PAT) tools, such as in-line FTIR, monitor reaction progression and optimize quenching points .

Q. Data Contradiction and Validation

Q. Why do conflicting reports exist regarding the stability of this compound under acidic conditions?

- Methodological Answer : Stability varies with acid strength. In dilute HCl (pH > 2), the compound remains intact, but concentrated H2SO4 promotes hydrolysis of the cyano group to a carboxylic acid. Controlled experiments with <i>in situ</i> pH monitoring and LC-MS tracking of degradation products can resolve these contradictions .

Q. How can researchers validate the purity of this compound when commercial sources lack reliable certificates?

- Methodological Answer : Combine orthogonal methods:

- HPLC : Use a C18 column with UV detection at 254 nm; purity >98% requires a single peak.

- Elemental Analysis : Match experimental C/H/N ratios to theoretical values (C: 71.18%, H: 5.08%, N: 23.73%).

- Melting Point : Sharp melting near 92–94°C indicates minimal impurities .

Q. Experimental Design

Q. How to design a reaction optimization study for this compound-derived ligands in catalysis?

- Methodological Answer : Use a Taguchi array to test variables: ligand concentration (0.5–2.0 mol%), solvent (THF, toluene), and temperature (25–80°C). Measure catalytic efficiency via turnover frequency (TOF) in model reactions (e.g., Heck coupling). ANOVA identifies statistically significant factors .

Properties

IUPAC Name |

4-methylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c1-6-2-3-9-7(4-6)5-8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQAWSWUFSHYCHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1620-76-4, 20970-75-6 | |

| Record name | 4-Methyl-2-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1620-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylpyridine-2-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020970756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyano-4-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.